

6-Amino-2,3-dichlorophenol CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-2,3-dichlorophenol

Cat. No.: B2711327

[Get Quote](#)

An In-Depth Technical Guide to **6-Amino-2,3-dichlorophenol**

Abstract

6-Amino-2,3-dichlorophenol is a halogenated aromatic amine of significant interest within synthetic chemistry. Its unique substitution pattern, featuring amino, hydroxyl, and chloro groups, renders it a versatile intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and critical safety protocols. Given the specificity of this isomer, this document synthesizes direct data where available and draws logical inferences from closely related dichlorophenol analogs to provide a holistic and practical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is foundational to all research and development. The Chemical Abstracts Service (CAS) has assigned the number 116278-69-4 to **6-Amino-2,3-dichlorophenol**^{[1][2][3]}. This unique identifier distinguishes it from its various isomers, which may exhibit significantly different chemical and toxicological profiles.

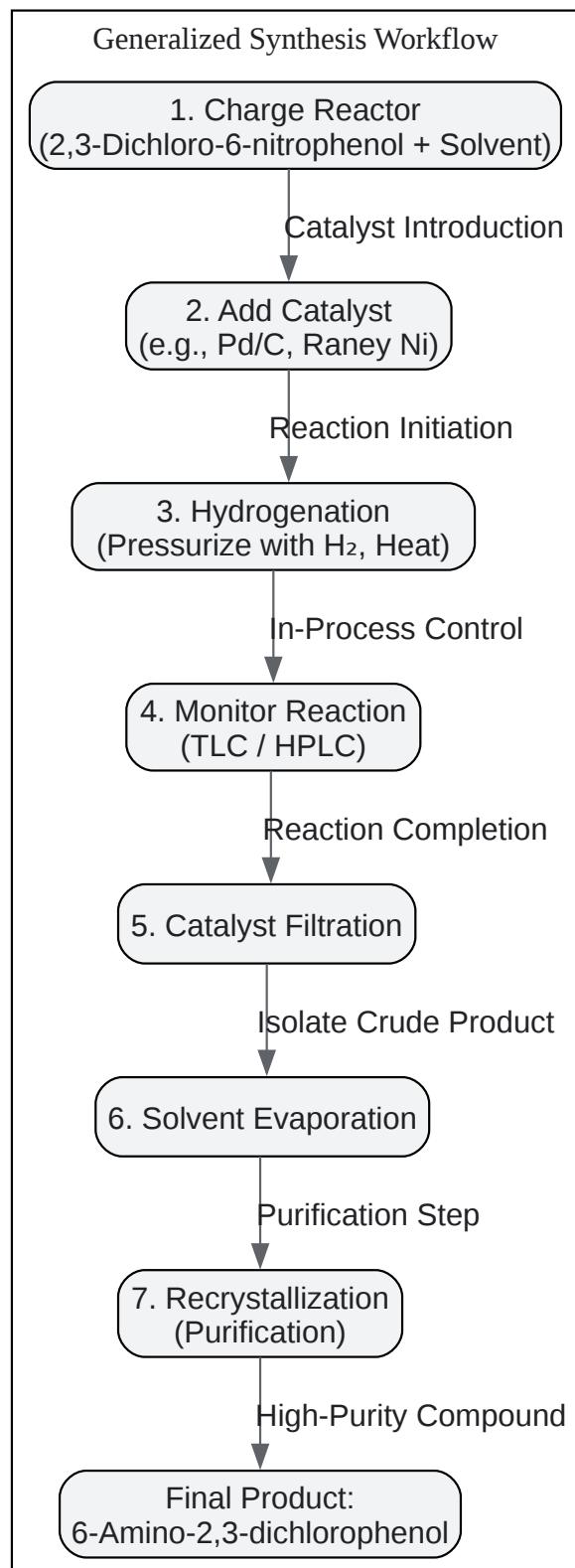
The core structural and physical characteristics are summarized below. These properties are critical for designing synthetic routes, purification strategies, and ensuring appropriate handling and storage conditions.

Property	Value	Source(s)
CAS Registry Number	116278-69-4	[1] [2] [3]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[2]
Molecular Weight	178.016 g/mol	[2]
IUPAC Name	6-Amino-2,3-dichlorophenol	[1]
Appearance	Assumed to be an off-white to light-colored powder or crystalline solid, typical for this class of compounds.	N/A
Solubility	Expected to have limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO.	N/A

Synthesis Strategies: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for **6-Amino-2,3-dichlorophenol** are not extensively documented in public literature, its synthesis can be logically derived from established methodologies for related aminodichlorophenols. The most common and industrially viable routes involve the reduction of a corresponding dichloronitrophenol precursor.

Conceptual Synthesis Pathway: Reduction of 2,3-Dichloro-6-nitrophenol


The primary strategy involves the selective reduction of a nitro group to an amine. This is a cornerstone reaction in industrial organic synthesis due to the wide availability of nitrated precursors.

Experimental Protocol: Catalytic Hydrogenation (Generalized)

This protocol is a generalized representation based on methods used for analogous compounds, such as the synthesis of 4-amino-2,6-dichlorophenol[\[4\]](#)[\[5\]](#).

- **Reactor Setup:** A multi-neck flask or a dedicated hydrogenation reactor is charged with the precursor, 2,3-dichloro-6-nitrophenol, and a suitable solvent (e.g., methanol, ethanol, or toluene)[4][6]. The choice of solvent is critical; it must solubilize the starting material without reacting under the hydrogenation conditions.
- **Catalyst Addition:** A hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is added to the mixture[6]. These heterogeneous catalysts provide a surface for the reaction, enabling the efficient cleavage of the N-O bonds in the nitro group and the formation of N-H bonds.
- **Hydrogenation:** The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and then pressurized with hydrogen gas (H_2)[4][6]. The reaction is typically heated to increase the reaction rate (e.g., 75-90°C)[4].
- **Reaction Monitoring:** The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- **Workup and Isolation:** Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a bed of celite. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).
- **Purification:** The resulting crude **6-Amino-2,3-dichlorophenol** is purified, typically by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final product with high purity[6].

The diagram below illustrates this generalized synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **6-Amino-2,3-dichlorophenol**.

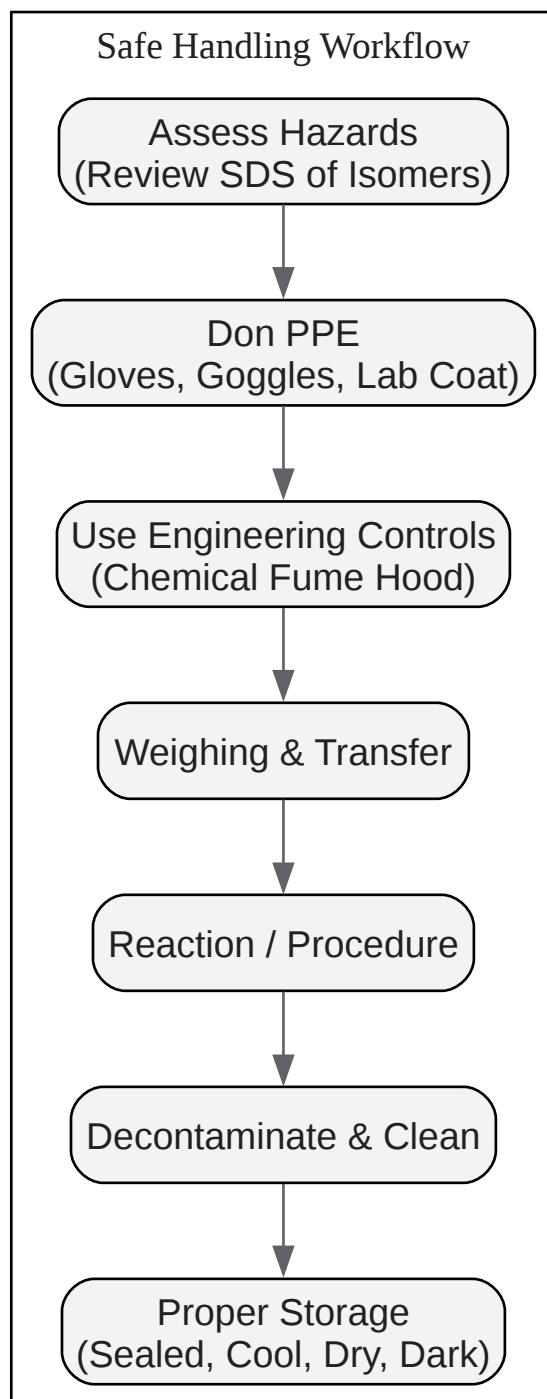
Applications in Research and Development

As a substituted phenol, **6-Amino-2,3-dichlorophenol** is a valuable building block for synthesizing more complex target molecules. Its utility stems from the reactivity of its three functional groups: the hydroxyl, amino, and chloro substituents.

- **Pharmaceutical Intermediate:** This class of compounds is frequently used in the synthesis of Active Pharmaceutical Ingredients (APIs)[7][8]. The amino group can be readily diazotized or acylated, while the phenolic hydroxyl group can be alkylated or esterified. These reactions allow for the construction of diverse molecular scaffolds. For example, the related compound 2-amino-4,6-dichlorophenol is a key intermediate in the synthesis of Oxclozanide, an anthelmintic drug used in veterinary medicine[9].
- **Agrochemical Synthesis:** Dichlorophenol derivatives are precursors to various herbicides and fungicides[5][10][11]. The specific substitution pattern of **6-Amino-2,3-dichlorophenol** can be exploited to create novel pesticides with potentially unique modes of action.
- **Specialty Dyes and Polymers:** Aminophenols are also used in the manufacturing of specialty dyes and high-performance polymers[5][10]. The reactivity of the functional groups allows for incorporation into larger chromophoric systems or polymer backbones.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **6-Amino-2,3-dichlorophenol** is not readily available, the safety profile can be inferred from its isomers, such as 4-amino-2,6-dichlorophenol and 3-amino-2,6-dichlorophenol. These compounds are classified as irritants and are harmful if swallowed or in contact with skin[12][13][14]. Therefore, stringent safety measures are mandatory.


Mandatory Safety Protocol

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat[14]. A respirator with a suitable cartridge should be used if dust generation is likely[14].
- **Engineering Controls:** Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[14]. Facilities should be equipped with an eyewash station and

a safety shower[14].

- Handling: Avoid direct contact with skin and eyes. Minimize dust generation and accumulation. After handling, wash hands thoroughly[12].
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[15][16]. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation[16].
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[17].
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[17].
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing[12].
 - Ingestion: Rinse mouth and seek immediate medical attention[12].

The logical flow for handling this chemical is depicted below.

[Click to download full resolution via product page](#)

Caption: A workflow outlining the critical steps for safely handling **6-Amino-2,3-dichlorophenol**.

Conclusion

6-Amino-2,3-dichlorophenol (CAS: 116278-69-4) is a chemical intermediate with considerable potential in the synthesis of high-value products for the pharmaceutical and agrochemical industries. While detailed public data for this specific isomer is sparse, a robust understanding of its properties, synthesis, and handling can be constructed from the principles of organic chemistry and data from its analogs. Adherence to rigorous safety protocols is paramount when working with this and related halogenated aromatic compounds. This guide serves as a foundational resource to enable safe and effective utilization of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. 6-AMino-2,3-dichlorophenol | 116278-69-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4-Amino-2,3-dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. cionpharma.com [cionpharma.com]
- 10. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]
- 11. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsric [chemsrc.com]
- 16. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Amino-2,3-dichlorophenol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2711327#6-amino-2-3-dichlorophenol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com